molecular formula C19H21N7O B2965532 N-(1-benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448129-90-5

N-(1-benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2965532
CAS No.: 1448129-90-5
M. Wt: 363.425
InChI Key: IPHLHXQPXJPRCA-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a benzylpiperidinyl carboxamide group. The pyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(17-6-7-18(24-23-17)26-14-20-13-21-26)22-16-8-10-25(11-9-16)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHLHXQPXJPRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a benzylpiperidine moiety linked to a pyridazine ring with a triazole substituent. The synthesis typically involves multi-step organic reactions that may include nucleophilic substitutions and coupling reactions under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.

3.1 Anticholinergic Activity

Research indicates that derivatives of this compound show significant AChE inhibition. For instance, compounds structurally related to this compound demonstrated up to 87% inhibition compared to donepezil in vitro studies .

3.2 Anticancer Properties

Studies have reported moderate to good cytotoxicity against various human cancer cell lines including:

Cell LineIC50 (µM)Reference
SW620 (Colon)15
PC-3 (Prostate)20
NCI-H23 (Lung)18

The compound's ability to induce apoptosis in cancer cells has also been noted, with specific studies indicating cell cycle arrest at the G2/M phase .

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)quinazolin derivatives found that specific compounds exhibited significant AChE inhibition comparable to established drugs like donepezil. This suggests potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Results indicated that certain modifications in the chemical structure could enhance cytotoxicity and selectivity towards tumor cells, making them promising candidates for further development as anticancer agents .

5. Conclusion

This compound shows considerable promise in pharmacological research due to its diverse biological activities, particularly as an AChE inhibitor and potential anticancer agent. Continued investigation into its mechanisms and effects will be crucial for developing effective therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Chromenone vs. Pyridazine: The compound N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide () replaces pyridazine with a chromenone core. This structural difference confers distinct electronic properties, with the chromenone’s fused benzene ring enhancing planarity and lipophilicity. The compound exhibited potent acetylcholinesterase inhibition (IC₅₀ = 1.80 µM), attributed to the 1,2,3-triazole’s orientation and chromenone’s π-system .

Imidazopyridazine vs. Pyridazine :
The imidazo[1,2-b]pyridazine derivative (R)-IPMICF16 () incorporates an imidazole ring fused to pyridazine, increasing rigidity. Fluorine substitutions at the phenyl and pyrrolidinyl groups improve target selectivity and metabolic stability. This highlights the role of halogenation in optimizing pharmacokinetics .

Triazole Substitution Patterns

1,2,4-Triazole vs. 1,2,3-Triazole :
The 1,2,3-triazole in ’s compound provides a different hydrogen-bonding geometry compared to the 1,2,4-triazole in the target compound. This variation impacts acetylcholinesterase binding affinity, as 1,2,3-triazoles exhibit stronger dipole interactions with catalytic sites .

Methylated Triazole Derivatives: The crystalline compound 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () features a methylated 1,2,4-triazole. Methylation reduces polarity, enhancing crystallinity and solubility, while deuterated methyl groups (CD₃) may prolong half-life by resisting CYP450-mediated oxidation .

Carboxamide Modifications

Benzothiazole-Linked Triazoles: Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide () replace pyridazine with benzothiazole. The sulfur atom in benzothiazole increases electronegativity, favoring interactions with thiol-rich enzymes.

Solubility and Stability :

  • This contrasts with ’s compound, where cyclopropanecarboxamido and methoxy groups balance lipophilicity .

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